molecular formula C9H13NO B108070 Gepefrine CAS No. 18840-47-6

Gepefrine

Cat. No.: B108070
CAS No.: 18840-47-6
M. Wt: 151.21 g/mol
InChI Key: WTDGMHYYGNJEKQ-ZETCQYMHSA-N
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Description

  • Gepefrine, also marketed under trade names such as Pressionorm, this compound, and Wintonin, belongs to the amphetamine family.
  • Its chemical name is (±)-3-(2-aminopropyl)phenol.
  • This compound is primarily used as an antihypotensive or sympathomimetic agent.
  • It is available in certain European countries .
  • Preparation Methods

    • Synthetic routes for Gepefrine are not widely documented, but it can be synthesized from precursor compounds.
    • Industrial production methods are not extensively described in the literature.
  • Chemical Reactions Analysis

    • Gepefrine likely undergoes reactions typical of substituted amphetamines.
    • Common reactions include oxidation , reduction , and substitution .
    • Reagents and conditions used in these reactions are not explicitly specified.
    • Major products formed from these reactions are not well-documented.
  • Scientific Research Applications

    • Gepefrine’s applications span various fields:

        Chemistry: Limited information is available regarding its specific chemical applications.

        Biology: this compound’s effects on biological systems are not extensively studied.

        Medicine: It is used as an antihypotensive agent to raise blood pressure.

  • Mechanism of Action

    • Gepefrine exerts its effects through sympathomimetic activity.
    • It likely acts on adrenergic receptors , stimulating the release of norepinephrine and increasing blood pressure.
    • Detailed molecular targets and pathways remain unclear.
  • Comparison with Similar Compounds

    • Gepefrine’s uniqueness lies in its limited availability and specific use as an antihypotensive agent.
    • Similar compounds include other sympathomimetic agents like metaraminol and norfenfluramine .

    Properties

    IUPAC Name

    3-[(2S)-2-aminopropyl]phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WTDGMHYYGNJEKQ-ZETCQYMHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CC1=CC(=CC=C1)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](CC1=CC(=CC=C1)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H13NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60172191
    Record name Gepefrine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60172191
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    151.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    18840-47-6
    Record name Gepefrine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=18840-47-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Gepefrine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840476
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Gepefrine
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB13703
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Gepefrine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60172191
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name GEPEFRINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51RRX51VH
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What is the mechanism of action of Gepefrine in treating orthostatic dysregulation?

    A1: While the exact mechanism is not fully elucidated in the provided research [, ], this compound, the D-form of 3-hydroxyphenyl-2-aminopropan, appears to improve orthostatic dysregulation by sensitizing pressoreceptors []. This sensitization likely leads to an enhanced response to blood pressure drops upon standing, resulting in improved blood pressure regulation.

    Q2: How does this compound compare to other sympathomimetics in treating orthostatic hypotension?

    A2: A study comparing this compound to Etilefrine, Norfenefrine, and its L-isomer found that only this compound significantly improved the early orthostatic dysregulation of arterial pressure in patients with orthostatic hypotension []. This suggests a potentially unique mechanism of action for this compound compared to these other sympathomimetics.

    Q3: Can this compound enantiomers be separated, and if so, what is a potential application?

    A3: Yes, this compound enantiomers can be effectively separated using a chiral capillary monolithic column under pressurized capillary electrochromatography (pCEC) []. This method shows promise for routine analysis of chiral drugs, enabling researchers to study the specific properties and activities of each enantiomer.

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